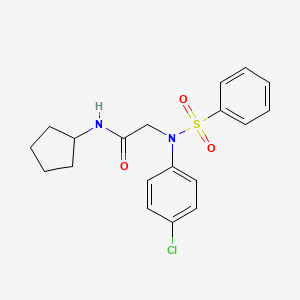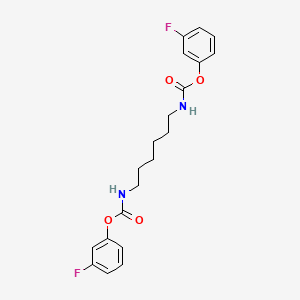
bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate (BPHDC) is a compound that has been extensively studied for its potential applications in scientific research. It is a carbamate derivative that has been synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is not well understood, but it is believed to involve the binding of the compound to DNA. This binding may alter the structure of the DNA, leading to changes in gene expression and other cellular processes. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate may also interact with other proteins and enzymes in the cell, leading to further changes in cellular function.
Biochemical and Physiological Effects:
bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, suggesting that it may have potential as an anti-cancer agent. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and other inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is its specificity for DNA. This makes it a valuable tool for researchers studying DNA-related processes. However, bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to use in certain experiments, and may limit its potential applications.
将来の方向性
There are a number of potential future directions for research involving bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate. One area of interest is the development of new methods for synthesizing the compound, with the goal of improving yields and purity. Another area of research involves the development of new applications for bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, such as its use in the detection of RNA or other nucleic acids. Finally, researchers may explore the potential therapeutic applications of bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, such as its use as an anti-cancer agent or in the treatment of inflammatory diseases.
Conclusion:
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate is a compound with a number of potential applications in scientific research. Its specificity for DNA makes it a valuable tool for researchers studying DNA-related processes, and its interesting biochemical and physiological effects make it a promising candidate for therapeutic applications. While there are limitations to working with bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate, continued research in this area may lead to new discoveries and applications for this compound.
合成法
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate can be synthesized using a variety of methods, including the reaction of 1,6-hexanediamine with 3-fluorophenyl isocyanate, followed by the reaction of the resulting intermediate with phosgene. Another method involves the reaction of 3-fluorophenyl isocyanate with bis(6-aminohexyl) carbonate, followed by the reaction of the resulting intermediate with phosgene. These methods have been shown to be effective in synthesizing bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate in high yields and purity.
科学的研究の応用
Bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to have a number of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of DNA. bis(3-fluorophenyl) 1,6-hexanediylbiscarbamate has been shown to bind specifically to DNA, and its fluorescence can be used to detect the presence of DNA in a sample. This makes it a valuable tool for researchers studying DNA-protein interactions, DNA damage and repair, and other DNA-related processes.
特性
IUPAC Name |
(3-fluorophenyl) N-[6-[(3-fluorophenoxy)carbonylamino]hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c21-15-7-5-9-17(13-15)27-19(25)23-11-3-1-2-4-12-24-20(26)28-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMYVCWBNESNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)NCCCCCCNC(=O)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



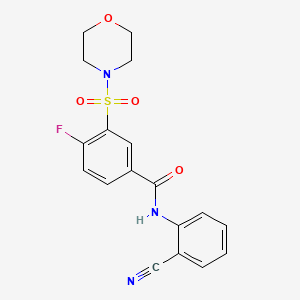
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)
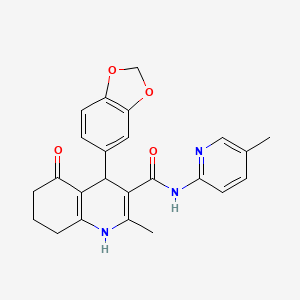
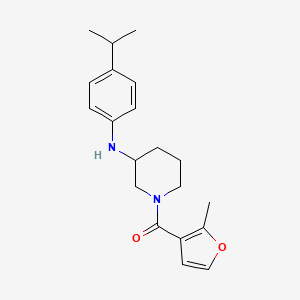
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)
![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B5031023.png)
